molecular formula C18H20N2O4 B12544633 Cyclohexane-1,4-dicarboxylic acid--4,4'-bipyridine (1/1) CAS No. 869848-17-9

Cyclohexane-1,4-dicarboxylic acid--4,4'-bipyridine (1/1)

Cat. No.: B12544633
CAS No.: 869848-17-9
M. Wt: 328.4 g/mol
InChI Key: GFHIVXOFKOIDNC-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) is a coordination compound formed by the interaction of cyclohexane-1,4-dicarboxylic acid and 4,4’-bipyridine in a 1:1 molar ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of cyclohexane-1,4-dicarboxylic acid often involves the hydrogenation of terephthalic acid due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cyclohexane-1,4-dicarboxylic acid can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of cyclohexane-1,4-dicarboxylic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane compounds.

Mechanism of Action

The mechanism by which cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) exerts its effects involves the formation of coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Terephthalic Acid: Similar in structure but lacks the cyclohexane ring.

    Cyclohexane-1,2-dicarboxylic Acid: Differing in the position of carboxylic acid groups.

    4,4’-Bipyridine: Similar ligand but without the cyclohexane-1,4-dicarboxylic acid component.

Uniqueness

Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) is unique due to its ability to form stable coordination complexes with a variety of metal ions, making it highly versatile in materials science and catalysis .

Properties

CAS No.

869848-17-9

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

cyclohexane-1,4-dicarboxylic acid;4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H8N2.C8H12O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-8H;5-6H,1-4H2,(H,9,10)(H,11,12)

InChI Key

GFHIVXOFKOIDNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)C(=O)O.C1=CN=CC=C1C2=CC=NC=C2

Origin of Product

United States

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